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12-Hydroxystearic acid-d5

Cat. No.: B1401481
M. Wt: 289.5 g/mol
InChI Key: QIQXTHQIDYTFRH-ZBJDZAJPSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Biochemical Investigations

Deuterium (²H) is a stable, non-radioactive isotope of hydrogen that is twice as heavy as the common protium (B1232500) (¹H) isotope. clearsynth.com This mass difference, while not altering the fundamental chemical properties of the molecule, allows for its detection and quantification using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comchem-station.com

The use of deuterium-labeled compounds offers several advantages in biochemical research:

Tracing Metabolic Pathways: Deuterated molecules act as tracers, allowing researchers to follow their absorption, distribution, metabolism, and excretion in vivo. clearsynth.com This provides a dynamic view of metabolic fluxes, which is not achievable with static measurements of metabolite concentrations. bioscientifica.com

Kinetic Isotope Effect (KIE): The difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect, where reactions involving the breaking of a carbon-deuterium bond may proceed at a different rate than those involving a carbon-hydrogen bond. chem-station.com This phenomenon can be exploited to study reaction mechanisms. chem-station.com

Enhanced Analytical Detection: The heavier mass of deuterium-labeled compounds allows them to be distinguished from their unlabeled counterparts by mass spectrometry, enabling precise quantification of the tracer's incorporation into various metabolites. bitesizebio.com

Rationale for Site-Specific Isotopic Labeling in Fatty Acids

The strategic placement of isotopic labels at specific atomic positions within a molecule, known as site-specific labeling, provides a more granular level of information compared to uniform labeling. In the context of fatty acids like Octadecanoic-17,17,18,18,18-d5 acid, labeling the terminal methyl and penultimate methylene (B1212753) groups offers distinct advantages.

This specific labeling pattern allows researchers to:

Track the Fate of the Acyl Chain Terminus: By labeling the end of the fatty acid chain, scientists can specifically monitor processes like beta-oxidation, where two-carbon units are sequentially cleaved from the carboxyl end. The labeled terminal fragment will behave differently and can be tracked independently.

Distinguish between De Novo Synthesis and Dietary Uptake: Site-specific labels can help differentiate between fatty acids synthesized anew by the organism (de novo lipogenesis) and those absorbed from the diet. mdpi.com This is crucial for understanding the regulation of lipid homeostasis.

Investigate Desaturation and Elongation: The metabolism of fatty acids often involves the introduction of double bonds (desaturation) and the extension of the carbon chain (elongation). Site-specific labels can provide insights into the mechanisms and locations of these modifications. mdpi.com The use of position-specific labeled glucose has been shown to reveal patterns in fatty acid synthesis. wikipedia.org

Overview of Stable Isotope Tracing Methodology in Biological Systems

The fundamental principle of stable isotope tracing is that isotopically labeled molecules are chemically identical to their natural counterparts and are therefore metabolized in the same way. mdpi.com The general workflow involves several key steps:

Introduction of the Tracer: The stable isotope-labeled compound, such as Octadecanoic-17,17,18,18,18-d5 acid, is introduced into the biological system, which can be a cell culture, an animal model, or a human subject. bitesizebio.com

Sample Collection: At various time points, biological samples (e.g., plasma, tissues) are collected. isotope.com

Metabolite Extraction and Analysis: The metabolites of interest are extracted from the samples and analyzed using sophisticated analytical techniques, primarily mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC). bioscientifica.comnih.gov

Data Interpretation: The mass spectrometer detects and quantifies both the labeled (tracer) and unlabeled (tracee) forms of the metabolites. mdpi.com By analyzing the isotopic enrichment patterns, researchers can determine the rate of appearance of the tracer in different metabolic pools, providing a measure of metabolic flux. bioscientifica.com

This powerful methodology has become a gold-standard for studying the metabolism of lipids and lipoproteins, offering a safe and detailed window into the complex world of lipid biochemistry. bioscientifica.comnih.gov

Detailed Research Findings

The application of stable isotope-labeled fatty acids has yielded significant findings in lipid research. For instance, studies using deuterated fatty acids have been instrumental in understanding that dietary fatty acids are not always immediately oxidized for energy but can be stored in and released from adipose tissue. mdpi.com Furthermore, techniques like Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC) utilize labeled fatty acids to investigate protein modifications resulting from lipid peroxidation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O2 B1401481 12-Hydroxystearic acid-d5

Properties

IUPAC Name

17,17,18,18,18-pentadeuteriooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Strategies for Octadecanoic 17,17,18,18,18 D5 Acid and Analogous Deuterated Fatty Acids

Methodologies for Site-Specific Deuterium (B1214612) Incorporation

The synthesis of deuterated fatty acids can be broadly categorized into chemical, enzymatic, and biosynthetic approaches. Each strategy offers distinct advantages and faces unique challenges regarding specificity, yield, and scalability.

Chemical Synthesis Approaches

Chemical synthesis provides robust and versatile platforms for creating deuterated fatty acids with a high degree of control over the location of deuterium incorporation.

Multi-step organic synthesis is a powerful strategy for introducing deuterium at specific, non-activated positions within a fatty acid chain. This approach builds the molecule from smaller, often commercially available, deuterated precursors. For instance, the synthesis of a very long-chain deuterated polyunsaturated fatty acid, C34:5n5-d2, was achieved by coupling chemically modified C22 and C20 polyunsaturated fatty acids with carbanions derived from arylalkyl sulfones, followed by desulfonylation. nih.gov

A common strategy for creating terminally deuterated fatty acids like Octadecanoic-17,17,18,18,18-d5 acid involves using deuterated building blocks in classic organic reactions. For example, a Grignard reagent prepared from a long-chain alkyl halide can be reacted with a deuterated electrophile, or conversely, a deuterated Grignard reagent can be coupled with a long-chain electrophile. The synthesis of (E)-18-iodo-17-octadecenoic acid utilized 17-octadecynoic acid as a key substrate, which was prepared via two new multi-step routes, demonstrating the complexity and precision of such synthetic pathways. nih.gov While powerful, these multi-step syntheses can be laborious, time-consuming, and expensive, often limiting their application for large-scale production. researchgate.netnih.gov

Catalytic hydrogen/deuterium (H/D) exchange represents a more direct method for deuteration, where hydrogen atoms on the fatty acid are swapped with deuterium from a deuterium source, typically deuterium oxide (D₂O). wikipedia.org This method can be catalyzed by various metals, with platinum-on-carbon (Pt/C) being effective for the exhaustive deuteration of saturated fatty acids. nih.goveuropa.eu

For more specific deuteration, particularly in unsaturated fatty acids, specialized catalysts are required. Ruthenium-based complexes have been developed for the selective deuteration of polyunsaturated fatty acids (PUFAs) at the bis-allylic positions, which are particularly prone to oxidation. nih.govacs.org This site-selective isotopic reinforcement has been identified as a unique approach to prevent oxidative damage. researchgate.netnih.gov Another method uses a palladium acetate (B1210297) catalyst with an 8-aminoquinoline (B160924) directing group to achieve controlled tetradeuteration at the α- and β-positions of straight-chain fatty acids. nih.gov

The efficiency and selectivity of catalytic exchange depend heavily on the catalyst, reaction conditions, and the fatty acid's structure. While this method can be highly efficient, challenges include preventing side reactions and achieving uniform deuteration levels. acs.orgnih.gov

Table 1: Comparison of Catalysts in H/D Exchange for Fatty Acid Deuteration

Catalyst SystemTarget Position(s)Fatty Acid TypeKey Features
Platinum-on-Carbon (Pt/C)All C-H bondsSaturatedExhaustive deuteration under hydrothermal conditions. europa.eu
Ruthenium (Ru)-based complexesBis-allylic positionsPolyunsaturatedHigh selectivity for oxidation-prone sites. nih.govacs.org
Palladium (Pd)-based complexesα- and β-positionsSaturated & UnsaturatedControlled deuteration using a directing group. nih.gov

This strategy is a cornerstone of multi-step synthesis, where a readily available, small deuterated molecule is incorporated into a larger fatty acid structure. A prime example is the use of deuterated methyl iodide (CD₃I) to introduce a deuterated terminal methyl group. Perdeuterated saturated fatty acids, such as deuterated palmitic acid, are often produced via catalytic H/D exchange and then serve as valuable synthons for more complex molecules. europa.eunih.gov

For example, the synthesis of a deuterated phospholipid involved using deuterated palmitic acid and deuterated oleic anhydride (B1165640) as precursors. acs.org Similarly, the synthesis of highly deuterated methyl oleate-d32 serves as a precursor to oleic acid-d32. europa.eu This approach offers high precision in placing the deuterium labels but is contingent on the availability and cost of the deuterated starting materials. nih.gov

Enzymatic and Biosynthetic Approaches for Deuterated Fatty Acid Production

Harnessing the specificity of enzymes offers a green and highly selective alternative to chemical synthesis. youtube.com Lipases, for example, can be used for the regiospecific esterification of fatty acids onto a glycerol (B35011) backbone. nih.gov An enzyme-assisted synthesis of a chain-deuterated phospholipid successfully used a lipase (B570770) to selectively attach a deuterated fatty acid at the sn-1 position, avoiding complex protecting group chemistry. nih.govacs.org

Enzymatic methods can also be used in cascades. A bi-enzymatic system involving lipase-catalyzed hydrolysis followed by oleate (B1233923) hydratase-catalyzed conversion was used to separate and modify fatty acids from plant oil. wur.nl While highly specific, enzymatic methods can be limited by factors such as enzyme stability, the need for co-factors like ATP and NADPH, and the potential for low yields due to the requirement of a large excess of the deuterated fatty acid donor. nih.govacs.orgyoutube.com

Biosynthetic production using microorganisms is another promising avenue. frontiersin.org By providing a deuterated source (like D₂O) in the growth medium, microorganisms can incorporate deuterium into their cellular components, including fatty acids. For example, feeding pentadecanoic acid to the cyanobacterium Synechococcus sp. resulted in the formation of heptadecanoic acid (C17). researchgate.net While this can produce a wide array of deuterated molecules, controlling the specific sites of deuteration is a significant challenge. Metabolic engineering aims to overcome this by modifying microbial pathways to enhance the production of specific deuterated fatty acids. frontiersin.org

Challenges and Considerations in Deuterated Fatty Acid Synthesis

Despite the variety of available methods, the synthesis of specifically deuterated fatty acids is not without its difficulties.

Cost and Availability: The primary challenge is often the high cost and limited availability of deuterated starting materials and specialized catalysts. europa.eunih.gov

Selectivity and Purity: Achieving high isotopic purity and precise positional labeling can be difficult. Chemical methods risk side reactions and incomplete deuteration, while catalytic exchange can lead to "scrambling," where deuterium is incorporated at unintended positions. nih.gov The purification of the final product to remove unlabeled or incorrectly labeled species is often a critical and complex step. acs.org

Scalability: Many multi-step synthetic routes are not easily scalable, making it difficult to produce the large quantities of deuterated fatty acids required for some applications. researchgate.net

Analytical Characterization: Verifying the exact location and level of deuterium incorporation requires sophisticated analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.org

Table 2: Summary of Synthesis Strategies for Deuterated Fatty Acids

Synthesis StrategyPrimary AdvantagesPrimary Disadvantages
Multi-step Chemical Synthesis High precision and control over deuterium placement. nih.govLaborious, time-consuming, expensive, and difficult to scale. researchgate.net
Catalytic H/D Exchange More direct and potentially more efficient than multi-step synthesis. nih.govRisk of incomplete deuteration or label scrambling; catalyst cost. nih.govacs.org
Enzymatic/Biosynthetic High selectivity and regiospecificity; environmentally friendly. youtube.comnih.govEnzyme stability issues, potential for low yields, and difficulty in controlling specific labeling in biosynthetic systems. acs.orgfrontiersin.org

Advanced Analytical Techniques for Octadecanoic 17,17,18,18,18 D5 Acid Analysis

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the analysis of deuterated compounds like Octadecanoic-17,17,18,18,18-d5 acid, offering high sensitivity and the ability to differentiate between isotopologues. rsc.orgyoutube.com The use of stable isotopes provides an efficient way to trace the metabolic fate of fatty acids in vivo. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of fatty acids. unm.ac.idnih.gov Prior to analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs). unm.ac.idnih.gov This derivatization step is necessary because fatty acids themselves have high boiling points, making them difficult to gasify for GC analysis. nih.gov The resulting FAMEs are then separated by gas chromatography and detected by a mass spectrometer. unm.ac.idnih.gov

GC-MS analysis of FAMEs allows for the identification and quantification of individual fatty acids in a sample. nih.govuib.no The mass spectrometer provides detailed structural information based on the fragmentation patterns of the FAMEs. nih.govnih.gov

Selected ion monitoring (SIM) is a GC-MS acquisition mode that enhances sensitivity by monitoring only a few specific ions characteristic of the analyte of interest, rather than scanning the entire mass spectrum. nih.govwikipedia.orggcms.cz This targeted approach is particularly useful for detecting low-abundance compounds like isotopically labeled tracers. nih.gov For the analysis of deuterated fatty acid methyl esters, specific ions that are indicative of the deuterated compound can be monitored to achieve low detection limits. nih.govnih.gov This method is suitable for both quantitative purposes and for identifying fatty acids in samples where only small amounts of lipids are available. nih.gov The sensitivity of SIM mode can be approximately 10 to 20 times greater than full-scan mode. nih.gov

Analytical TechniqueKey FeatureApplication in Deuterated Fatty Acid Analysis
GC-MS with SIM Monitors specific ionsHigh-sensitivity detection and quantification of deuterated fatty acid methyl esters.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the isotopic composition of elements in a sample with very high precision. wvu.edu When coupled with a gas chromatograph (GC-IRMS), it can measure the deuterium (B1214612) enrichment in specific organic compounds, such as fatty acids, after they have been separated. nih.gov Following GC separation, the organic compounds are quantitatively converted into hydrogen gas (H2) at high temperatures (over 1400°C). nih.gov The IRMS then measures the ratio of deuterium to hydrogen (D/H) in the resulting gas. nih.gov This technique is essential for metabolic studies that aim to quantify the incorporation of deuterium from tracers like Octadecanoic-17,17,18,18,18-d5 acid into various metabolic pools. nih.govsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipid Analysis

Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone of lipidomics, offering a powerful platform for the comprehensive analysis of lipids in biological systems. nih.govnih.gov This technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. youtube.com LC-MS is particularly well-suited for the analysis of a wide range of lipid classes, including those that are not amenable to GC-MS without derivatization. youtube.comnih.gov The use of deuterated lipids as internal standards in LC-MS analysis is a common practice to ensure accurate quantification. caymanchem.com

The general workflow of an LC-MS analysis involves the extraction of lipids from a biological sample, followed by their separation using an LC column. nih.gov The separated lipids then enter the mass spectrometer's ion source, where they are ionized before being detected by the mass analyzer. nih.gov

Triple quadrupole (QqQ) mass spectrometry is a highly sensitive and selective technique used for the targeted quantification of molecules. birmingham.ac.ukallumiqs.com It operates in a mode called multiple reaction monitoring (MRM), where the first quadrupole selects a specific parent ion (the precursor ion), the second quadrupole acts as a collision cell to fragment the parent ion, and the third quadrupole selects a specific fragment ion (the product ion). nih.gov This high degree of specificity makes QqQ-MS ideal for quantifying low-concentration analytes in complex matrices, such as biological fluids and tissues. allumiqs.comnih.gov In the context of Octadecanoic-17,17,18,18,18-d5 acid analysis, a QqQ-MS method can be developed to specifically detect and quantify the deuterated stearic acid and its metabolites with high accuracy and precision. sciex.com

High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and Quadrupole Time-of-Flight (QTOF) mass spectrometers, provide highly accurate mass measurements, enabling the precise determination of the elemental composition of molecules. measurlabs.com This capability is invaluable for the analysis of isotopically labeled compounds, as it allows for the clear differentiation of molecules with very similar masses. rsc.orgnih.govccspublishing.org.cn

HRMS can be used to determine the isotopic purity of deuterated compounds like Octadecanoic-17,17,18,18,18-d5 acid by analyzing the distribution and abundance of its isotopologues. rsc.orgccspublishing.org.cn This is achieved by recording the full scan mass spectrum and integrating the signals of the different isotopic ions. rsc.org The high resolving power of these instruments ensures that the deuterated species are well-separated from their unlabeled counterparts and other interfering ions. nih.gov

HRMS InstrumentKey AdvantageApplication in Isotopic Analysis
Orbitrap High resolution and mass accuracyPrecise determination of isotopic enrichment and purity of deuterated compounds.
QTOF High resolution and fast acquisition speedAccurate mass measurements for the identification and characterization of isotopically labeled molecules.
Tandem Mass Spectrometry (MS/MS) for Deuterium Localization and Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of lipids and for localizing isotopic labels. nih.govnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nih.govuab.edu The fragmentation pattern provides a fingerprint that can be used to identify the molecule and determine the position of modifications, including isotopic labels. researchgate.netresearchgate.net

For Octadecanoic-17,17,18,18,18-d5 acid, the initial ionization would produce a precursor ion, likely the deprotonated molecule [M-H]⁻ in negative ion mode. When this precursor ion is subjected to collision-induced dissociation (CID), it breaks apart at specific points along the fatty acid chain. The masses of the resulting fragment ions reveal information about the original structure.

The fragmentation of saturated fatty acids often involves charge-remote fragmentation, which can provide information about the carbon chain. researchgate.net However, the most informative fragmentation for localizing the deuterium atoms in Octadecanoic-17,17,18,18,18-d5 acid would be the fragments containing the terminal end of the molecule. The observation of a mass shift of +5 in fragments containing the omega-terminus (the end with the methyl group) would confirm the location of the five deuterium atoms on carbons 17 and 18. colab.ws

For instance, in the positive ion mode, fragmentation of triglycerides containing deuterated fatty acids has been shown to yield ions that retain the glyceryl portion, with shifts in their mass corresponding to the deuterium labels. colab.ws Similarly, for the free fatty acid, specific fragment ions will be shifted by 5 mass units if they contain the C17 and C18 positions.

The table below illustrates a hypothetical fragmentation pattern for both the unlabeled and deuterated stearic acid, highlighting the expected mass shifts in fragments containing the deuterium label.

Table 1: Hypothetical MS/MS Fragmentation for Deuterium Localization

Fragment Ion Description Unlabeled Stearic Acid (m/z) Octadecanoic-17,17,18,18,18-d5 Acid (m/z) Mass Shift (Da)
Precursor Ion [M-H]⁻ 283.26 288.30 +5
Fragment containing C1-C16 Varies Varies 0

Data Processing and Interpretation for Isotopic Enrichment

In metabolic studies using stable isotope tracers like Octadecanoic-17,17,18,18,18-d5 acid, raw mass spectrometry data must be processed to accurately determine the level of isotopic enrichment in various metabolites. This involves several key calculations and corrections. bioconductor.org

The Tracer:Tracee Ratio (TTR) is a fundamental measure in kinetic studies. It is the ratio of the concentration of the isotopically labeled molecule (the tracer) to that of the unlabeled molecule (the tracee). nih.gov This ratio is crucial for calculating the rates of appearance and disappearance of the compound in a biological system. nih.govnih.gov

Atom Percent Excess (APE) is another way to express isotopic enrichment. It represents the percentage of atoms of a particular element that are in excess of their natural abundance. For Octadecanoic-17,17,18,18,18-d5 acid, the APE for deuterium would be calculated based on the measured abundances of the deuterated and non-deuterated forms. However, using the tracer-to-tracee ratio is often preferred in kinetic modeling as it can be less prone to errors when the tracer dose is significant compared to the pool size of the tracee. researchgate.net

The basic formula for TTR is:

TTR = (Abundance of Tracer) / (Abundance of Tracee)

This ratio is typically determined from the peak areas or intensities of the respective ions in the mass spectrum after correction for natural isotope abundance. nih.gov

Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used to measure the biosynthesis of polymers, such as fatty acids, from a labeled precursor. nih.govphysiology.org MIDA analyzes the relative abundances of different mass isotopomers (molecules differing only in the number of isotopic labels) in a product molecule. nih.gov By comparing the observed distribution to theoretical statistical distributions, one can calculate the isotopic enrichment of the immediate precursor pool from which the polymer was synthesized. nih.govphysiology.org

For example, if Octadecanoic-17,17,18,18,18-d5 acid is used to trace the synthesis of a larger lipid, MIDA can determine the proportion of that lipid that was newly synthesized during the experiment. nih.govnih.gov The technique is particularly valuable for measuring fractional synthesis rates and has been applied to study the biosynthesis of fatty acids and cholesterol. nih.govelsevierpure.com

The table below shows a simplified, hypothetical MIDA pattern for a product synthesized from a deuterated precursor.

Table 2: Simplified Hypothetical Mass Isotopomer Distribution

Mass Isotopomer Relative Abundance (Observed) Relative Abundance (Theoretical)
M+0 (unlabeled) 0.60 0.64
M+5 (one deuterated unit) 0.30 0.32

A critical step in processing data from stable isotope tracing experiments is correcting for the natural abundance of heavy isotopes. bioconductor.orgnih.gov All elements exist as a mixture of isotopes in nature. For example, carbon has a naturally occurring heavy isotope, ¹³C, with an abundance of about 1.1%. When analyzing a molecule like stearic acid, a certain percentage of the molecules will naturally contain one or more ¹³C atoms, creating M+1, M+2, etc., peaks in the mass spectrum.

These naturally occurring isotopic peaks can interfere with the measurement of the intentionally introduced tracer. nih.gov Therefore, the raw mass spectral data must be corrected by subtracting the contribution of natural isotopes to accurately determine the true enrichment from the tracer. nih.govnih.gov Various algorithms and software tools, such as IsoCorrectoR and PolyMID, are available to perform this correction, which is essential for obtaining accurate quantitative results in metabolic studies. bioconductor.orgnih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification and Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical technique for studying deuterated compounds. Unlike mass spectrometry, which deals with ionized molecules in the gas phase, NMR analyzes molecules in solution or solid state, providing detailed information about the chemical environment of specific nuclei. researchgate.net

Deuterium NMR (²H NMR) is particularly well-suited for studying deuterated lipids like Octadecanoic-17,17,18,18,18-d5 acid. nih.gov The ²H nucleus has a spin of 1 and a quadrupole moment, which makes its NMR signal highly sensitive to its local environment and molecular motion. core.ac.uk

In lipid systems, such as membranes, the deuterium NMR spectrum can provide information about the order and dynamics of the lipid chains. core.ac.ukrsc.org For a specifically deuterated lipid, the position of the deuterium label can be confirmed by the chemical shift of the ²H NMR signal, which is very similar to the proton (¹H) chemical shift scale. blogspot.com

Furthermore, the quadrupolar splitting observed in the ²H NMR spectrum of an ordered lipid system, like a membrane, is directly related to the order parameter of the C-D bond vector. core.ac.uk This allows for the quantitative analysis of molecular ordering and dynamics at specific positions within the lipid molecule. nih.govacs.org While the synthesis of selectively deuterated lipids can be a challenge, the information gained from ²H NMR is highly valuable for understanding lipid structure and function in biological membranes. core.ac.uktandfonline.comtandfonline.comresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
Octadecanoic-17,17,18,18,18-d5 acid
Stearic acid
Cholesterol
Palmitate

Complementary Use with Mass Spectrometry

The analysis of Octadecanoic-17,17,18,18,18-d5 acid is intrinsically linked with mass spectrometry (MS), a powerful analytical technique that identifies and quantifies compounds based on their mass-to-charge ratio (m/z). This deuterated form of stearic acid is not typically a target analyte of interest in biological systems but serves a crucial role as an internal standard in isotope dilution mass spectrometry. osti.gov This approach allows for the highly accurate and precise quantification of its non-labeled counterpart, stearic acid, and other fatty acids in complex biological matrices. The complementary use of chromatographic techniques, such as Gas Chromatography (GC) or Liquid Chromatography (LC), with mass spectrometry is essential for this application.

Chromatography first separates the fatty acids in a sample, after which the mass spectrometer detects and quantifies them. The key advantage of using a deuterated standard like Octadecanoic-17,17,18,18,18-d5 acid is that it is chemically identical to the analyte (stearic acid) and thus behaves similarly during sample preparation (extraction, derivatization) and chromatographic analysis. researchgate.net However, due to its five additional neutrons, it has a distinct, higher mass that the mass spectrometer can easily differentiate from the endogenous, non-labeled stearic acid. chromforum.org This co-elution, but separate detection, allows for the correction of any sample loss during preparation and for variations in instrument response, leading to highly reliable quantification. nih.govchromforum.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a prevalent method for fatty acid analysis, offering high sensitivity and specificity without the need for derivatization in some cases. nih.govjsbms.jp In a typical LC-MS/MS workflow, the sample, spiked with a known amount of Octadecanoic-17,17,18,18,18-d5 acid, is injected into the LC system. The fatty acids are separated on a reversed-phase column and then introduced into the mass spectrometer's ion source, where they are ionized, typically via electrospray ionization (ESI) in negative mode.

Tandem mass spectrometry (MS/MS) is then used for quantification, most commonly in Multiple Reaction Monitoring (MRM) mode. jsbms.jp In MRM, the first quadrupole (Q1) is set to isolate the specific m/z of the deprotonated molecule (the precursor ion) of both stearic acid and its d5-labeled internal standard. These selected ions are then fragmented in the second quadrupole (the collision cell, q2), and a specific, characteristic fragment ion (the product ion) for each is monitored by the third quadrupole (Q3). This process provides a high degree of specificity, as it filters out other molecules with the same precursor ion mass.

The table below illustrates the typical MRM parameters for the analysis of stearic acid using Octadecanoic-17,17,18,18,18-d5 acid as an internal standard. The precursor ion for stearic acid is m/z 283.3, while for the d5-stearic acid it is m/z 288.3, reflecting the mass difference from the five deuterium atoms. The product ions are often the same as the precursor ions in pseudo-MRM for saturated fatty acids due to their poor fragmentation, or other specific fragments can be chosen.

Table 1: Representative LC-MS/MS Parameters for Stearic Acid and its Deuterated Internal Standard

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Ionization Mode
Stearic Acid283.3283.3-15Negative ESI
Octadecanoic-17,17,18,18,18-d5 acid288.3288.3-15Negative ESI

The quantification is achieved by creating a calibration curve. This is done by analyzing a series of standards containing a fixed concentration of the internal standard (Octadecanoic-17,17,18,18,18-d5 acid) and varying concentrations of the analyte (stearic acid). A plot of the peak area ratio (analyte/internal standard) versus the concentration ratio (analyte/internal standard) yields a linear relationship. nih.gov The concentration of stearic acid in an unknown sample can then be determined by measuring its peak area ratio to the internal standard and using the calibration curve.

The table below shows an example of data that would be used to construct such a calibration curve.

Table 2: Example Calibration Curve Data for Stearic Acid Quantification

Stearic Acid Conc. (µM)Stearic Acid-d5 Conc. (µM)Concentration Ratio (Analyte/IS)Peak Area Ratio (Analyte/IS)
0.550.10.102
1.050.20.205
5.051.01.011
10.052.02.034
25.055.05.089
50.0510.010.152

The use of Octadecanoic-17,17,18,18,18-d5 acid in isotope dilution mass spectrometry has been instrumental in numerous research applications, particularly in lipidomics, to accurately determine fatty acid profiles in various biological samples like plasma, tissues, and cells. nih.gov Method validation studies for fatty acid analysis using deuterated internal standards consistently demonstrate high accuracy and precision. nih.govnih.gov For example, such methods typically achieve coefficients of variation (CV) for repeatability and reproducibility of less than 15%, which is a testament to the robustness and reliability of this analytical approach. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for fatty acid analysis. nih.gov In GC-MS, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) before analysis. Similar to LC-MS, Octadecanoic-17,17,18,18,18-d5 acid is added as an internal standard. The FAMEs are separated based on their boiling points and polarity on a capillary GC column and then detected by the mass spectrometer. The quantification principle remains the same as in LC-MS, relying on the ratio of the analyte peak area to the internal standard peak area.

The choice between LC-MS/MS and GC-MS often depends on the specific research question, the complexity of the sample matrix, and the desired throughput. LC-MS/MS can often analyze underivatized fatty acids, simplifying sample preparation, while GC-MS can provide excellent chromatographic resolution for complex mixtures of fatty acid isomers. nih.gov Regardless of the chromatographic method, the complementary use of a deuterated internal standard like Octadecanoic-17,17,18,18,18-d5 acid with mass spectrometry is the gold standard for accurate and reliable fatty acid quantification. researchgate.net

Academic Research Applications of Stable Isotopically Labeled Octadecanoic Acid

Elucidation of Lipid Metabolic Pathways and Dynamics

The use of stearic acid-d5 has been fundamental in mapping the complex network of reactions that constitute lipid metabolism. By introducing this labeled compound, researchers can follow its absorption, distribution, and conversion into other molecules, providing a dynamic view of metabolic fluxes. nih.govresearchgate.net

Investigating Fatty Acid Elongation and Desaturation Processes

Stearic acid is a primary substrate for the enzyme stearoyl-CoA desaturase (SCD), which introduces a double bond to form oleic acid. researchgate.net Stable isotope tracing studies have been pivotal in quantifying this conversion. Research using deuterated tracers has shown that the desaturation of dietary stearic acid to oleic acid is significantly more efficient than the conversion of palmitic acid to palmitoleic acid. nih.govwikipedia.org

One human isotope-labeling study found that the fraction of dietary stearic acid that undergoes oxidative desaturation to oleic acid is 2.4 times higher than the fraction of palmitic acid analogously converted to palmitoleic acid. nih.govwikipedia.org This rapid conversion is a key factor in understanding the metabolic fate of stearic acid. nih.gov The process of elongation, where stearic acid (18:0) is extended to form longer-chain saturated fatty acids, can also be tracked using this isotopic tracer, typically involving the addition of two-carbon units from malonyl-CoA in the microsomal system. agrilife.org

Table 1: Comparative Desaturation of Saturated Fatty Acids in Humans

Precursor Fatty AcidProduct Fatty AcidPercent Desaturation
Stearic Acid (18:0)Oleic Acid (18:1)9.2%
Palmitic Acid (16:0)Palmitoleic Acid (16:1)3.9%

Data sourced from stable-isotope-tracer studies in human subjects. nih.gov

Tracing Incorporation into Complex Lipid Classes (e.g., Phospholipids (B1166683), Triglycerides, Cholesterol Esters)

After absorption and initial metabolism, fatty acids are incorporated into various complex lipid classes that serve structural and storage functions. Stearic acid-d5 allows for the precise measurement of its incorporation into these downstream products. Studies have revealed that stearic acid has a distinct pattern of incorporation compared to other saturated fatty acids like palmitic acid. nih.gov

Compared with palmitic acid, stearic acid shows a 30-40% lower incorporation into plasma triglycerides and cholesterol esters. nih.govresearchgate.net Conversely, its incorporation into phosphatidylcholine, a major component of cell membranes, is approximately 40% higher. nih.govresearchgate.net In studies with cultured rat hepatocytes, stearic acid was found to be a poor substrate for the synthesis of triacylglycerol, a primary storage lipid. researchgate.netnih.gov The oleic acid that is newly synthesized from the desaturation of stearic acid is readily incorporated into both triglycerides and phospholipids. nih.gov This differential partitioning highlights the unique metabolic handling of stearic acid and influences the composition of cellular lipid pools.

Quantifying Fatty Acid Oxidation Rates

Fatty acids are a major source of energy, being broken down through beta-oxidation. Isotopic tracers are used to quantify the rate at which specific fatty acids are oxidized. Studies comparing different fatty acids have indicated that the beta-oxidation of saturated fatty acids is slower than that of unsaturated fatty acids. nih.gov Further research in cultured hamster hepatocytes showed that over an eight-hour period, a smaller proportion of stearic acid was oxidized compared to oleic acid, indicating a slower catabolic rate for this saturated fatty acid. nih.gov This suggests that stearic acid is preferentially channeled towards other metabolic fates, such as desaturation, over immediate energy production.

Table 2: Metabolic Fate of Labeled Stearic Acid in Cultured Hamster Hepatocytes (4-hour incubation)

Metabolic FatePercentage of Total Uptake
Incorporation into Triacylglycerol~13% (as Oleic Acid)
Incorporation into Phospholipid~6% (as Oleic Acid)
Oxidation (Ketone Bodies)Lower than Oleic Acid

Data reflects the incorporation of oleic acid derived from the desaturation of the initial stearic acid substrate. nih.gov

Studying Substrate Utilization in Lipid Metabolism

The collective data from tracer studies using stearic acid-d5 provides a comprehensive picture of its preferential use in metabolism. It is evident that stearic acid is a major and preferred substrate for the enzyme stearoyl-CoA desaturase, leading to a rapid conversion to oleic acid. researchgate.net In contrast, it is a relatively poor substrate for direct incorporation into storage lipids like triglycerides when compared to other saturated and unsaturated fatty acids. researchgate.netnih.gov This knowledge of substrate preference is essential for building accurate models of lipid homeostasis and understanding why dietary stearic acid has different physiological effects than other saturated fats. nih.gov

Enzyme Activity and Function Assessment in Lipid Biochemistry

Stearic acid-d5 is an ideal substrate for in vitro and in vivo assays designed to measure the activity of specific enzymes in lipid metabolism. Its deuterated label allows for sensitive and specific detection of the product, enabling precise quantification of enzyme function.

The most prominent example is the assessment of stearoyl-CoA desaturase (SCD) activity. researchgate.netnih.gov By incubating cells or tissue preparations with stearic acid-d5 and subsequently measuring the amount of oleic acid-d5 produced, researchers can determine the rate of the SCD-catalyzed reaction. nih.gov This technique has been used to study how SCD activity is regulated in different tissues, such as the liver and adipose tissue, and under various physiological conditions, like in obesity. nih.gov Similarly, the activity of fatty acid elongase enzymes can be assessed by tracking the conversion of stearic acid-d5 to longer-chain fatty acids. These assays are fundamental to understanding the biochemical basis of lipid-related diseases and for the discovery of potential therapeutic interventions that target these enzymes. agrilife.org

Identification and Characterization of Acyltransferases

The deuteration of fatty acids is a pivotal strategy for identifying and understanding the molecular mechanisms of their metabolism and physiological roles. nih.gov Specifically designed deuterated probes, such as those with deuterium (B1214612) atoms at the α- and β-positions, are invaluable for comprehensive lipidomic studies aimed at identifying metabolic pathways via liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

A key application is in the identification of acyltransferases, enzymes that catalyze the transfer of acyl groups. Research has demonstrated that using tetradeuterated fatty acids enables the identification of acyltransferases responsible for transferring the acyl moiety from oxidized linoleic acid (hydroxyoctadecadienoic acid, or HODE) to lysophosphatidylcholine. nih.gov When a deuterated fatty acid like Octadecanoic-17,17,18,18,18-d5 acid is incorporated into a phospholipid such as phosphatidylcholine, subsequent fragmentation in MS/MS analysis yields a diagnostic peak—a phosphocholine (B91661) fragment containing the deuterium label. nih.gov This distinct mass signature allows researchers to track the acyl group through metabolic processes and definitively identify the enzymes that act upon it. nih.gov This strategy has been successfully used to determine the synthetic enzymes responsible for phospholipids that contain oxidized linoleic acid. nih.gov

Measurement of Desaturase Enzyme Activity (e.g., Stearoyl-CoA Desaturase 1 (SCD1))

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in fatty acid metabolism, primarily responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). nih.govwikipedia.org Specifically, SCD1 introduces a double bond at the delta-9 position of its preferred substrates, palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), converting them into palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively. nih.govwikipedia.orgunc.edu This conversion is a rate-limiting step in the synthesis of MUFAs, which are essential components of membrane phospholipids, triglycerides, and cholesterol esters. nih.govnih.gov

The activity of SCD1 is often assessed by measuring the ratio of its product to its substrate, for instance, the oleic acid (18:1) to stearic acid (18:0) ratio. nih.govwikipedia.org Using Octadecanoic-17,17,18,18,18-d5 acid as a metabolic tracer provides a highly precise method for quantifying SCD1 activity. When cells or organisms are supplied with this labeled stearic acid, SCD1 will convert it into the corresponding deuterated oleic acid (d5-oleic acid). Researchers can then use mass spectrometry to specifically measure the rate of appearance of the d5-labeled product, distinguishing it from the large endogenous pools of unlabeled oleic acid. This allows for a dynamic and accurate assessment of enzyme function under various physiological and pathological conditions, which is crucial for understanding its role in diseases like diabetes, obesity, and cancer. unc.edunih.gov

Table 1: SCD1-Catalyzed Desaturation of Standard and Labeled Stearic Acid This interactive table summarizes the enzymatic reaction.

Substrate Enzyme Product Significance in Research
Stearoyl-CoA (Octadecanoyl-CoA) Stearoyl-CoA Desaturase 1 (SCD1) Oleoyl-CoA Standard endogenous reaction. The ratio of Oleic to Stearic acid is a common index of SCD1 activity. nih.gov

Investigating Oxidative Stress and Lipid Peroxidation Mechanisms

Lipid peroxidation (LPO) is a process of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), which plays a significant role in various pathologies, including age-related neurodegenerative conditions. nih.govresearchgate.net Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is a primary driver of LPO. researchgate.netnih.gov

Stable isotopically labeled fatty acids are instrumental in studying the complex mechanisms of LPO. The introduction of deuterated PUFAs (D-PUFAs) into cellular membranes is a promising approach to protect against LPO. nih.govresearchgate.net Studies using D-PUFAs have demonstrated significant protective effects against oxidative damage induced by light and photosensitizers in lipid bilayers. nih.govresearchgate.net By incorporating tracers like Octadecanoic-17,17,18,18,18-d5 acid into the cellular lipid pool, researchers can follow its metabolic path, determine its incorporation into more complex lipids, and identify the specific products that form under oxidative stress, thereby unraveling the intricate pathways of lipid damage.

Understanding the Role of Deuterium in Preventing Oxidative Damage

The protective effect of deuterium against oxidative damage is rooted in a fundamental principle known as the kinetic isotope effect (KIE). researchgate.netacs.org The bond between a deuterium atom and a carbon atom (C-D) is stronger and more stable than the bond between a hydrogen atom and a carbon atom (C-H). Lipid peroxidation is a chain reaction that is often initiated by the abstraction (removal) of a hydrogen atom from a susceptible position on the fatty acid backbone by a free radical. researchgate.netnih.govnih.gov

In polyunsaturated fatty acids, the most vulnerable sites are the bis-allylic positions. researchgate.netacs.org Replacing hydrogen with deuterium at these sites makes the initial hydrogen abstraction step, which is rate-limiting for the entire auto-oxidation process, significantly slower. researchgate.netnih.gov This "isotopic reinforcement" effectively inhibits the chain reaction of peroxidation before it can propagate, thereby protecting the lipid from oxidative degradation and reducing the formation of toxic downstream products. researchgate.net This strategy has shown benefits in preclinical models of neurodegenerative diseases like Huntington's disease by reducing LPO products. nih.gov While stearic acid is a saturated fatty acid and lacks the highly susceptible bis-allylic hydrogens of PUFAs, the principle of using deuteration to slow down specific enzymatic or chemical reactions involving C-H bond cleavage is a cornerstone of this research area.

Mechanistic Studies of Lipid Auto-oxidation

Lipid auto-oxidation is a non-enzymatic process that proceeds via a free-radical chain reaction, commonly divided into three distinct phases: initiation, propagation, and termination. nih.govyoutube.com

Initiation: An initiator, such as a reactive oxygen species, abstracts a hydrogen atom from an unsaturated fatty acid, creating a fatty acid radical. nih.govyoutube.com

Propagation: The fatty acid radical reacts with molecular oxygen to form a peroxyl radical. This highly reactive peroxyl radical can then abstract a hydrogen from another fatty acid, creating a lipid hydroperoxide and a new fatty acid radical, thus propagating the chain reaction. nih.govyoutube.com

Termination: The reaction ceases when two radical species react with each other to form a stable, non-radical molecule. nih.govyoutube.com

Using deuterated fatty acids like Octadecanoic-17,17,18,18,18-d5 acid provides a powerful tool for mechanistic studies of these processes. nih.gov Although saturated fatty acids like stearic acid are less prone to auto-oxidation than PUFAs, they can still undergo oxidation under certain conditions. The deuterium label acts as a tracer that allows for the precise identification of oxidation products by mass spectrometry. This helps researchers to map the fragmentation patterns and understand the fate of the fatty acid during oxidative degradation, offering insights into the chemical steps and pathways of lipid oxidation. nih.govresearchgate.net The investigation of deuterium kinetic isotope effects has provided dramatic insights into the enzymatic oxygenation of fatty acids, revealing unexpected effects that challenge existing models of reaction mechanisms. acs.org

Table 2: Phases of Lipid Auto-oxidation This interactive table outlines the core stages of the lipid auto-oxidation process.

Phase Description Key Molecules
Initiation A hydrogen atom is removed from a fatty acid by an initiator (e.g., ROS), forming a fatty acid radical (L•). nih.gov Unsaturated Fatty Acid (LH), Initiator (R•)
Propagation The fatty acid radical (L•) reacts with oxygen to form a peroxyl radical (LOO•). This radical then abstracts a hydrogen from another fatty acid (LH), forming a lipid hydroperoxide (LOOH) and a new fatty acid radical (L•), continuing the chain. nih.gov Fatty Acid Radical (L•), Oxygen (O2), Peroxyl Radical (LOO•), Lipid Hydroperoxide (LOOH)

| Termination | Radicals react with each other to form stable, non-radical products, ending the chain reaction. nih.gov | L•, LOO• |

Metabolic Flux Analysis Mfa Utilizing Octadecanoic 17,17,18,18,18 D5 Acid Tracers

Principles of Stable Isotope-Resolved Metabolic Flux Analysis

Stable Isotope-Resolved Metabolic Flux Analysis (SIRMFA) is a methodology that uses stable isotopes (e.g., ¹³C, ¹⁵N, ²H) to trace the flow of atoms through metabolic networks. nih.govresearchgate.netnumberanalytics.com The fundamental principle lies in introducing a substrate labeled with a heavy isotope into a biological system. numberanalytics.com As the cells metabolize this labeled substrate, the isotope is incorporated into various downstream metabolites. researchgate.net

The distribution of these heavy isotopes among the different metabolites, known as isotopologues or isotopomers, is then measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govspringernature.com This labeling pattern is a direct reflection of the activity of the various metabolic pathways. nih.gov By analyzing these patterns, researchers can deduce the relative contributions of different pathways to the production of a particular metabolite. nih.gov

The core idea is that under steady-state conditions, the isotopic enrichment of a metabolite is a flux-weighted average of the labeling patterns of its precursor substrates. nih.gov This relationship allows for the quantitative determination of intracellular metabolic fluxes, which are the rates of interconversion between metabolites and are not directly measurable. nih.gov This technique is not limited to carbon (¹³C) and has been successfully applied using other isotopes like deuterium (B1214612) (²H). nih.gov

Experimental Design for Flux Studies with Deuterated Fatty Acids

The experimental design for metabolic flux studies using deuterated fatty acids like Octadecanoic-17,17,18,18,18-d5 acid requires careful consideration of several factors to ensure accurate and meaningful results.

Achieving Isotopic Steady State in Biological Systems

A critical assumption in many MFA studies is that the biological system is at both a metabolic and isotopic steady state. nih.govresearchgate.net Metabolic steady state implies that the concentrations of all metabolites are constant over time. researchgate.net Isotopic steady state is reached when the isotopic enrichment of all metabolites becomes constant, indicating that the labeled substrate has been fully incorporated throughout the metabolic network. researchgate.netyoutube.com

Achieving isotopic steady state can be challenging, particularly in mammalian cells, due to large intracellular pools of metabolites and slow exchange rates. nih.gov The time required to reach this state can vary significantly, from hours to even a day. nih.gov Therefore, a crucial part of the experimental design is to determine the appropriate time point at which to assume steady state. wikipedia.org This often involves time-course experiments to monitor the labeling incorporation over time. researchgate.net In some cases, especially with dynamic systems, an alternative approach called isotopically non-stationary MFA (INST-MFA) is used, which analyzes the transient labeling data before a steady state is reached. umd.edu

Quantification of External Metabolic Rates (Uptake/Secretion)

To accurately calculate intracellular fluxes, it is essential to quantify the exchange of metabolites between the cells and their external environment. nih.govnih.gov These external rates, which include the uptake of nutrients (like glucose and the labeled fatty acid) and the secretion of metabolic byproducts (such as lactate), serve as critical boundary constraints for the metabolic model. nih.gov

Computational Modeling and Algorithms for Flux Estimation

The data generated from isotope tracing experiments are complex and require sophisticated computational tools for analysis and interpretation. umd.edu

Integration of Isotopic Labeling Patterns with Metabolic Models

The core of MFA involves integrating the experimentally measured isotopic labeling patterns with a stoichiometric model of the metabolic network. nih.govacs.org This model represents the known biochemical reactions occurring within the cell. nih.gov The labeling data, in the form of mass isotopomer distributions (MIDs), provides a set of constraints that the metabolic fluxes must satisfy. nih.gov

Computational algorithms are then used to estimate the set of intracellular fluxes that best explain the observed labeling patterns. youtube.com These algorithms essentially solve a system of equations that describe the flow of isotopes through the network. researchgate.net Several software packages, such as INCA and OpenFLUX, have been developed to facilitate these complex calculations. wikipedia.orgnih.gov

Table 1: Key Inputs and Outputs of a Typical MFA Calculation

InputDescriptionOutputDescription
Metabolic Network Model A comprehensive map of the biochemical reactions within the cell. nih.govFlux Map A quantitative representation of the rates of all reactions in the model. nih.gov
Isotopic Labeling Data Mass isotopomer distributions of key metabolites measured by MS or NMR. nih.govFlux Confidence Intervals A measure of the precision of the estimated flux values. nih.gov
External Rates Measured uptake and secretion rates of metabolites. nih.govGoodness-of-Fit Statistics Statistical analysis to assess how well the model fits the experimental data. nih.gov
Tracer Information The isotopic composition of the labeled substrate (e.g., Octadecanoic-17,17,18,18,18-d5 acid). wikipedia.org

This table provides a generalized overview of the inputs and outputs in a Metabolic Flux Analysis study.

Sensitivity and Precision Considerations in Flux Quantification

The accuracy and reliability of the estimated fluxes are of paramount importance in MFA. Sensitivity analysis is often performed to understand how uncertainties in the experimental measurements and model parameters affect the calculated flux values. diva-portal.org

The precision of the flux quantification is influenced by several factors, including:

The choice of isotopic tracer: Different tracers can provide varying degrees of information about specific pathways. nih.gov

The number and type of labeling measurements: A more comprehensive set of measurements generally leads to more precise flux estimates. nih.gov

The complexity of the metabolic model: Overly complex models with insufficient experimental constraints can lead to poorly determined fluxes. nih.gov

The inherent noise in the experimental data: Measurement errors will propagate through the calculations and affect the final flux values. nih.gov

By carefully considering these factors in the experimental design and computational analysis, researchers can obtain robust and reliable quantifications of metabolic fluxes, providing valuable insights into the workings of cellular metabolism.

The Role of Octadecanoic-17,17,18,18,18-d5 Acid in Metabolic Research: An Analytical Standard

While stable isotope-labeled compounds are cornerstones of metabolic research, the utility of a specific labeled molecule is defined by its application. Octadecanoic-17,17,18,18,18-d5 acid, a deuterated form of stearic acid, serves a critical but distinct role in the laboratory, primarily as an internal standard for analytical quantification rather than as a tracer for dynamic metabolic flux studies. Its value lies in enhancing the accuracy and reliability of measurements for its unlabeled counterpart, stearic acid, in complex biological samples.

Understanding the Application as an Internal Standard

In the field of metabolomics and lipidomics, precise quantification of endogenous molecules is paramount. Mass spectrometry is a powerful tool for this purpose, but its signals can be influenced by various factors during sample preparation and analysis, a phenomenon known as the matrix effect. To correct for this variability, researchers employ internal standards.

Octadecanoic-17,17,18,18,18-d5 acid is an ideal internal standard for stearic acid analysis for several reasons:

Chemical Identity: It is chemically identical to natural stearic acid, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation.

Mass Difference: The five deuterium atoms give it a mass-to-charge ratio (m/z) that is five units higher than unlabeled stearic acid. This mass difference allows a mass spectrometer to distinguish clearly between the standard and the endogenous analyte.

Traceability: By adding a precise, known amount of the d5-stearic acid to each sample at the beginning of the workflow, any loss of analyte during processing will be mirrored by a proportional loss of the internal standard. The ratio of the endogenous analyte's signal to the internal standard's signal is used for accurate quantification, effectively canceling out experimental variations.

Recent studies in diverse fields, from cardiovascular disease to agriculture, highlight this application. For instance, in metabolic phenotyping related to cardiovascular-renal metabolic interactions, stearic acid-d4 was used as part of a panel of internal standards to ensure accurate metabolite measurement in arteriovenous sampling. medrxiv.org Similarly, studies analyzing the metabolic content of milk and blood samples from lung cancer patients have utilized deuterated stearic acid (d35) as an internal standard to quantify lipids and other metabolites reliably. mdpi.comsemanticscholar.org

The table below summarizes the key properties of Octadecanoic-17,17,18,18,18-d5 acid.

PropertyValue
Synonym Stearic acid-d5
Chemical Formula C₁₈H₃₁D₅O₂
Primary Application Internal Standard for Mass Spectrometry
Commonly Analyzed For Stearic Acid (Octadecanoic acid)

Distinction from Metabolic Tracers for Flux Analysis

It is crucial to distinguish the role of an internal standard from that of a metabolic tracer used in Metabolic Flux Analysis (MFA). MFA is a sophisticated technique used to probe the dynamic flow of atoms through metabolic pathways. This requires introducing a labeled substrate (the tracer) into a biological system and tracking the appearance of the label in downstream metabolites over time.

For example, to differentiate dietary lipids from those synthesized endogenously (de novo lipogenesis), researchers often use tracers like deuterium oxide (D₂O). The deuterium from D₂O is incorporated into newly synthesized fatty acids, allowing for their quantification. To uncover metabolic reprogramming, where cells alter their pathway usage, tracers such as ¹³C-labeled glucose or glutamine are employed. By tracking the ¹³C atoms, scientists can map how cells utilize these fundamental building blocks under different conditions, such as in cancer.

While Octadecanoic-17,17,18,18,18-d5 acid could theoretically be used to trace the uptake and basic metabolism of exogenous stearic acid, its use for comprehensive MFA is not documented in the scientific literature. The labeling pattern at the terminal end of the fatty acid chain is not optimal for tracking the intricate processes of beta-oxidation or elongation, where the molecule is systematically broken down or built up.

Emerging Research Directions and Methodological Advancements

The use of stable isotope-labeled compounds, particularly deuterated molecules like Octadecanoic-17,17,18,18,18-d5 acid, is a cornerstone of modern metabolic research. nih.gov These tracers provide unparalleled insights into the dynamic nature of biochemical pathways, moving beyond static measurements to reveal the rates of synthesis, degradation, and transformation of molecules within a biological system. nih.govspringernature.com

Q & A

Q. What is the synthetic methodology for preparing Octadecanoic-17,17,18,18,18-d5 acid, and how is deuterium incorporation validated?

Octadecanoic-17,17,18,18,18-d5 acid is synthesized via selective deuterium labeling at terminal methyl groups (positions 17, 18). Common methods include acid-catalyzed H/D exchange or reduction of precursors with deuterated reagents (e.g., D₂O or LiAlD₄). Validation requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic purity and positional specificity. For example, 2H^2\text{H}-NMR can distinguish deuterium at C17 and C18 based on chemical shifts .

Q. How is Octadecanoic-17,17,18,18,18-d5 acid quantified in lipidomic studies, and what analytical techniques are recommended?

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) with selected reaction monitoring (SRM) is typically employed. Deuterated analogs serve as internal standards to correct for matrix effects. For instance, in GC-MS, the molecular ion [M–H]⁻ at m/z 287.5 (vs. 282.5 for non-deuterated stearic acid) can be used for quantification. Calibration curves must account for isotopic purity (e.g., ≥98 atom% D) .

Q. What are the solubility properties of Octadecanoic-17,17,18,18,18-d5 acid in common solvents, and how does deuteration affect its behavior?

Like non-deuterated stearic acid, the compound is sparingly soluble in water but dissolves in organic solvents (e.g., chloroform, methanol, hexane). Deuteration minimally alters solubility but may affect crystallization kinetics due to isotopic mass differences. Solubility data should be experimentally verified for specific solvents using gravimetric or spectrophotometric methods .

Advanced Research Questions

Q. How can Octadecanoic-17,17,18,18,18-d5 acid be used to study lipid monolayer dynamics, and what experimental parameters are critical?

The compound is applied in Langmuir-Blodgett trough experiments to investigate phase transitions and nucleation kinetics in monolayers. Key parameters include surface pressure-area isotherms and relaxation kinetics at constant pressure. Deuterated chains enhance contrast in neutron reflectometry studies, enabling precise measurement of molecular packing and tilt angles .

Q. What role does Octadecanoic-17,17,18,18,18-d5 acid play in metabolic flux analysis (MFA), and how should tracer experiments be designed?

As a stable isotope tracer, it is used to track fatty acid elongation and β-oxidation pathways. Experimental design requires:

  • Pulse-chase protocols to monitor 2H^{2}\text{H}-label incorporation into downstream metabolites.
  • Optimization of tracer concentration to avoid isotopic dilution.
  • LC-MS/MS with high mass accuracy to resolve isotopic clusters (e.g., Δm/z=0.1\Delta m/z = 0.1) .

Q. How do deuteration patterns (e.g., d₃ vs. d₅) influence lipid-protein interactions in membrane studies?

Deuteration at terminal positions (C17, C18) minimizes disruption to hydrophobic interactions compared to backbone deuteration. Neutron scattering or Fourier-transform infrared spectroscopy (FTIR) can detect changes in lipid bilayer fluidity and protein binding affinities. For example, d₅ labeling reduces incoherent scattering noise in neutron experiments, improving signal-to-noise ratios .

Q. What are the challenges in reconciling conflicting data from isotopic tracer studies using Octadecanoic-17,17,18,18,18-d5 acid?

Discrepancies may arise from:

  • Incomplete isotopic equilibration in biological systems, leading to underestimation of flux rates.
  • Cross-talk between isotopic channels in MS detection (e.g., natural abundance 13C^{13}\text{C} interfering with 2H^{2}\text{H}-signals). Mitigation strategies include using kinetic models to correct for isotopic dilution and employing orthogonal validation methods like NMR .

Methodological Notes

  • Isotopic Purity Validation : Always confirm deuterium content via elemental analysis or 2H^2\text{H}-NMR before experimental use .
  • Data Interpretation : In metabolomics, distinguish between biological variability and analytical noise by running technical replicates and blank controls .
  • Safety : While non-toxic at standard research concentrations, follow institutional guidelines for handling deuterated compounds (e.g., waste disposal protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.